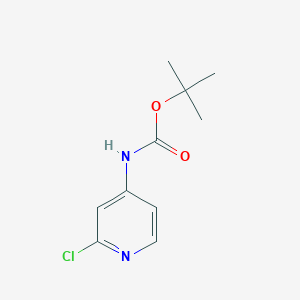

4-(Boc-amino)-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-chloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCKHLJWAXGPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618905 | |

| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234108-73-7 | |

| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-(Boc-amino)-2-chloropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic assembly of molecular scaffolds is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a vast number of approved drugs and clinical candidates. Among the myriad of functionalized pyridines available to the medicinal chemist, tert-butyl (2-chloropyridin-4-yl)carbamate, commonly referred to as 4-(Boc-amino)-2-chloropyridine, has emerged as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its nuanced reactivity in key cross-coupling reactions. We will delve into the practical applications of this building block, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical architecture for the synthesis of novel bioactive molecules.

Core Compound Identification and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is an off-white to light yellow solid, whose structure features a pyridine ring substituted with a chlorine atom at the 2-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This specific arrangement of functional groups is the key to its synthetic utility.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 234108-73-7 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.68 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 173-175 °C | [2][3] |

| Boiling Point | 282.2 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in many organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water.[4] | |

| IUPAC Name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | [1] |

| Synonyms | 4-Boc-amino-2-chloropyridine, tert-butyl 2-chloropyridin-4-ylcarbamate, 2-Chloro-4-(tert-butoxycarbonylamino)pyridine | [1][3] |

The Boc protecting group serves a critical dual function: it deactivates the otherwise reactive amino group, preventing unwanted side reactions, and it enhances the compound's solubility in common organic solvents. The chlorine atom at the 2-position, activated by the ring nitrogen, is the primary site for synthetic modification, typically via palladium-catalyzed cross-coupling reactions.

Synthesis and Manufacturing

The preparation of this compound is typically achieved through a straightforward, two-step sequence starting from readily available 2-chloropyridine. The causality behind this sequence is rooted in the principles of electrophilic aromatic substitution on N-heterocycles.

Sources

A Technical Guide to 4-(tert-Butoxycarbonylamino)-2-chloropyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 4-(tert-Butoxycarbonylamino)-2-chloropyridine, commonly referred to as 4-(Boc-amino)-2-chloropyridine, is a strategically important synthetic intermediate in medicinal chemistry and drug development. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, and a discussion of its critical role as a versatile building block. The presence of a Boc-protecting group on the C4-amino function and a reactive chlorine atom at the C2-position allows for sequential, regioselective modifications, making it an invaluable precursor for the synthesis of complex heterocyclic compounds.

Physicochemical Properties and Molecular Structure

This compound is a pyridine derivative where the amino group at the 4-position is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a powerful tool for multistep synthesis. The chlorine atom at the 2-position serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.68 g/mol | [1][2][3] |

| CAS Number | 234108-73-7 | [1][3] |

| IUPAC Name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 173-175 °C | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | [1] |

| InChI Key | SJCKHLJWAXGPGT-UHFFFAOYSA-N | [1] |

The Strategic Role in Organic Synthesis

The utility of this compound stems from the orthogonal reactivity of its two key functional groups.

-

The Boc-Protecting Group: The primary amine of the parent compound, 4-amino-2-chloropyridine, is a potent nucleophile and can interfere with reactions intended for the C2-position. The Boc group effectively "masks" the amine, preventing side reactions and directing subsequent transformations to the chloro-substituted position. Its removal late in a synthetic sequence regenerates the free amine, which can then be used for further functionalization, such as amide bond formation or reductive amination.

-

The 2-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr). It is also a prime site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of carbon- and heteroatom-based substituents.

This dual functionality enables a robust "Protect-React-Deprotect" strategy, which is fundamental to the synthesis of complex pharmaceutical agents.

Synthesis Protocol: Boc Protection of 4-Amino-2-chloropyridine

This protocol describes the synthesis of this compound from its parent amine, 4-amino-2-chloropyridine. The methodology is based on standard procedures for Boc protection of aromatic amines.[4]

Causality Behind Experimental Choices:

-

Solvent (Dichloromethane, DCM): DCM is an excellent solvent for the reactants and is relatively inert, preventing unwanted side reactions.

-

Base (Triethylamine, Et₃N): The reaction of the amine with di-tert-butyl dicarbonate releases tert-butanol and CO₂, and can form an unstable carbamic acid intermediate. A non-nucleophilic base like triethylamine is required to facilitate the reaction and neutralize any acidic byproducts.

-

Reagent (Di-tert-butyl dicarbonate, (Boc)₂O): This is the standard and most efficient reagent for introducing the Boc protecting group.

-

Catalyst (DMAP - Optional but Recommended): 4-Dimethylaminopyridine is often added in catalytic amounts to accelerate the reaction, especially for less reactive amines.

Materials & Equipment:

-

4-Amino-2-chloropyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-2-chloropyridine (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane to dissolve the starting material completely.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound as a white solid.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but is a quintessential building block for creating libraries of novel compounds for drug discovery. Its utility is particularly prominent in the synthesis of kinase inhibitors, where the substituted pyridine scaffold is a common feature.

The typical workflow in a drug discovery program is as follows:

-

Library Synthesis: The 2-chloro position is reacted with a diverse set of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination) to create a library of C2-substituted intermediates.

-

Deprotection: The Boc group is removed to reveal the C4-amino group.

-

Final Functionalization: The newly exposed amine is acylated with various carboxylic acids or reacted with other electrophiles to generate a final library of drug-like molecules.

-

Screening: This library is then tested in high-throughput screening (HTS) assays against a specific biological target (e.g., an enzyme or receptor) to identify "hit" compounds with desired activity.

Safety and Handling

As a laboratory chemical, this compound and its parent amine should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the Boc-protected compound may vary, the precautions should be based on the known hazards of closely related structures.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[5]

-

Health Hazards: The parent compound, 4-amino-2-chloropyridine, is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[6] Similar precautions are warranted for the Boc-protected derivative.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

4-(tert-Butoxycarbonylamino)-2-chloropyridine is a high-value synthetic intermediate whose molecular architecture is ideally suited for the demands of modern medicinal chemistry. The strategic placement of a stable-yet-labile protecting group and a versatile reactive handle enables the efficient and controlled synthesis of diverse molecular scaffolds. Its widespread use in the generation of compound libraries for drug discovery underscores its importance to researchers and scientists in the pharmaceutical industry.

References

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from Fisher Scientific website. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(tert-Butyl)-2-chloropyridine. Retrieved from Angene Chemical website. [Link]

Sources

- 1. This compound, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. 234108-73-7 CAS MSDS (4-AMINO-2-CHLOROPYRIDINE, N-BOC PROTECTED 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 4. 5-[N-(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROPYRIDINE | 171178-45-3 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 4-(Boc-amino)-2-chloropyridine: Properties, Synthesis, and Application

Introduction

4-(Boc-amino)-2-chloropyridine, systematically named tert-butyl (2-chloropyridin-4-yl)carbamate, is a pivotal intermediate in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. As a bifunctional molecule, it features a nucleophilic amino group protected by a tert-butoxycarbonyl (Boc) group and a halogenated pyridine ring, rendering it an ideal building block for constructing complex molecular architectures. The Boc protecting group is instrumental; it deactivates the otherwise reactive amino group, preventing undesired side reactions and allowing for selective functionalization at the 2-position of the pyridine ring, typically via cross-coupling reactions.[1][2] This guide offers a comprehensive overview of its physical properties, detailed protocols for its synthesis and characterization, insights into its chemical reactivity, and essential guidelines for safe handling.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experimental conditions, from reaction setups to purification strategies.

| Property | Value | Source(s) |

| CAS Number | 234108-73-7 | [3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 228.68 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 173-175 °C | [3] |

| Boiling Point | 282.2 ± 25.0 °C (Predicted) | [3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents such as methanol, ethanol, and acetone. | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Section 2: Synthesis and Purification

The most direct and common synthesis of this compound involves the protection of the amino group of its precursor, 4-amino-2-chloropyridine. This precursor is typically synthesized from inexpensive 2-chloropyridine through a nitration-reduction sequence.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol describes the N-tert-butoxycarbonylation of 4-amino-2-chloropyridine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-amino-2-chloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask, add triethylamine (1.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: 4-amino-2-chloropyridine serves as the nucleophile. An aprotic solvent is chosen to avoid reaction with the electrophile. Triethylamine acts as a non-nucleophilic base to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Addition of Reagent: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the stirring mixture.

-

Causality: (Boc)₂O is the electrophilic source of the Boc group. A slow, controlled addition is crucial to manage any potential exotherm and ensure a homogenous reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Trustworthiness: TLC provides a simple, real-time validation of reaction completion, ensuring that the process is not terminated prematurely or run unnecessarily long. A new, less polar spot corresponding to the product should appear, and the starting material spot should vanish.

-

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the title compound.

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following protocols outline the standard analytical techniques used to validate the identity and purity of synthesized this compound.

Analytical Workflow for Structural Confirmation

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Spectrum:

-

Boc Group: A sharp singlet at approximately δ 1.5 ppm , integrating to 9 protons. The presence of this peak is a key indicator of successful Boc protection.

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm ). Based on the structure of 4-amino-2-chloropyridine, these protons will exhibit characteristic splitting patterns (doublets and doublets of doublets).[7]

-

N-H Proton: A broad singlet, typically downfield, corresponding to the carbamate proton. Its chemical shift can be variable and it is D₂O exchangeable.

-

-

Expected ¹³C NMR Spectrum:

-

Boc Group: Signals around δ 28 ppm (methyl carbons) and δ 80 ppm (quaternary carbon).

-

Pyridine Ring: Signals for the carbon atoms of the pyridine ring, including the carbon bearing the chlorine atom (C2) and the carbon bearing the amino group (C4).

-

Carbonyl Carbon: A signal around δ 150-155 ppm for the carbamate carbonyl.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Methodology: Acquire the spectrum of the solid sample using an ATR-FT-IR spectrometer.

-

Expected Key Vibrational Bands:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the carbamate N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ , characteristic of the carbamate carbonyl group. This is another definitive marker of the Boc group.

-

C-N Stretch & Aromatic C=C/C=N: Multiple bands in the fingerprint region (1400-1600 cm⁻¹ ).

-

Mass Spectrometry (MS)

-

Methodology: Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.

-

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 229.07 . A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will provide definitive confirmation of the compound's elemental composition.[8][9]

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

-

Reactivity at the 2-Position: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of carbon- or heteroatom-based substituents.[2][10] The Boc-protected amine at C4 electronically influences this reactivity and prevents interference during the coupling step.

-

Reactivity of the Boc Group: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane). This deprotection step unmasks the free 4-amino group for subsequent functionalization, such as acylation or alkylation.

General Reactivity Scheme

Caption: Reactivity pathway for functionalization and deprotection.

Section 5: Handling, Storage, and Safety

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious skin and eye irritation.[11]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

References

-

4-Amino-2-chloropyridine - Chem-Impex. (n.d.). Retrieved January 3, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved January 3, 2026, from [Link]

-

4-Amino-2-chloropyridine, 97% - Otto Chemie Pvt. Ltd. (n.d.). Retrieved January 3, 2026, from [Link]

-

4-Amino-2-chloropyridine - NIST WebBook. (n.d.). Retrieved January 3, 2026, from [Link]

-

4-Amino-2-chloropyridine - NIST WebBook. (n.d.). Retrieved January 3, 2026, from [Link]

-

2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. (n.d.). Retrieved January 3, 2026, from [Link]

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. (n.d.).

- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 3. 234108-73-7 CAS MSDS (4-AMINO-2-CHLOROPYRIDINE, N-BOC PROTECTED 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Amino-2-chloropyridine [webbook.nist.gov]

- 9. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-chloropyridine, 97% (14432-12-3) - 4-Amino-2-chloropyridine, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 11. aksci.com [aksci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. capotchem.cn [capotchem.cn]

A Technical Guide to the Solubility of 4-(Boc-amino)-2-chloropyridine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Boc-amino)-2-chloropyridine is a pivotal intermediate in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its reaction kinetics, purification, and formulation are intrinsically linked to its behavior in solution. This guide provides an in-depth analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility. It offers a predictive framework based on physicochemical properties and a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physical property that dictates its utility in numerous applications.[3] From synthetic route optimization and reaction condition selection to crystallization, purification, and final formulation, understanding how this compound interacts with various organic solvents is paramount.[3][4] Poor solubility can lead to challenges in handling, reduced reaction yields, and complications in bioavailability for drug candidates.[5][6] This guide serves to equip the research and development scientist with the theoretical knowledge and practical tools to predict, assess, and leverage the solubility of this compound.

Physicochemical Profile of this compound

To predict solubility, one must first understand the molecule's intrinsic properties. The structure of this compound contains several functional groups that define its polarity, hydrogen bonding capacity, and overall solvency.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Chlorine Atom: An electron-withdrawing group that adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

Boc-amino Group (-NH-Boc): This is a bulky, moderately polar group. The secondary amine (N-H) is a hydrogen bond donor, while the carbonyl oxygen atoms of the tert-butyloxycarbonyl (Boc) protecting group are hydrogen bond acceptors. The bulky tert-butyl group can, however, introduce some lipophilic character and sterically hinder some intermolecular interactions.

Collectively, these features render this compound a moderately polar molecule with the capacity for both donating and accepting hydrogen bonds. Its crystalline solid state, indicated by its melting point (for the related 4-amino-2-chloropyridine, 90-94°C), suggests that crystal lattice energy must be overcome for dissolution to occur.[1][2]

A Predictive Framework for Solvent Selection

The foundational principle of solubility is "like dissolves like."[7][8] This means that solutes tend to dissolve in solvents with similar intermolecular forces and polarity.[8][9] Solvents in organic chemistry are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[10][11]

Solvent Classification and Predicted Interactions

The following table outlines common organic solvents and predicts their efficacy in dissolving this compound based on physicochemical principles.

| Solvent Class | Example Solvents | Dielectric Constant (approx.) [10] | Key Characteristics | Predicted Solubility of this compound |

| Polar Protic | Methanol, Ethanol, Water | > 20 | Capable of hydrogen bond donation and acceptance. Strong dipole moments. | High to Moderate: These solvents can effectively engage in hydrogen bonding with the N-H and C=O groups of the solute, as well as the pyridine nitrogen, facilitating the disruption of the crystal lattice. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | > 20 (for many) | Possess strong dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[10] | High to Moderate: Solvents like DMSO and DMF are excellent at solvating polar molecules through strong dipole-dipole interactions. Acetonitrile and acetone are also expected to be effective. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | < 5 | Low dielectric constants, dominated by van der Waals forces. | Low to Insoluble: The significant polarity and hydrogen bonding capability of the solute are mismatched with the nonpolar nature of these solvents. Insufficient solvation energy would be provided to overcome the solute's intermolecular forces. |

Experimental Determination: The Shake-Flask Method

While theoretical prediction is a valuable starting point, empirical determination is the gold standard for obtaining accurate solubility data.[12] The equilibrium shake-flask method is a robust and widely accepted technique for measuring the thermodynamic solubility of a compound.[5][13][14]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key stages of the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[7]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.45 µm)

-

Calibrated volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached.[13] The concentration of the dissolved solid should not change between later time points (e.g., 24h vs 48h).[13]

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of particulate matter, withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter into a clean vial.[7] This clear filtrate is the saturated solution.

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Accurately dilute a sample of the saturated filtrate with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a suitable method like HPLC-UV.[7]

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value is the solubility of the compound in the chosen solvent at that temperature.

Data Reporting: Solubility should be reported in standard units such as mg/mL or mol/L, with the temperature of the measurement clearly specified.

Conclusion

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Vertex AI Search. (n.d.).

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dal Cero, M. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Shodex. (n.d.). Polarities of Solvents.

- ChemicalBook. (2023, November 16).

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2025, April 29). 4-Amino-2-chloropyridine.

Sources

- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brofind.com [brofind.com]

- 12. m.youtube.com [m.youtube.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to the Large-Scale Synthesis of 4-(Boc-amino)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the large-scale synthesis of 4-(Boc-amino)-2-chloropyridine, a critical intermediate in the pharmaceutical and agrochemical industries. We will delve into the strategic selection of synthetic pathways, offer a detailed, field-proven protocol for scaled-up production, and address the crucial aspects of purification and quality control.

Strategic Importance of this compound

This compound serves as a vital building block in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a nucleophilic amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group and a strategically positioned chlorine atom on the pyridine ring, allows for diverse chemical modifications. This versatility makes it an indispensable component in the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the formulation of advanced agrochemicals like herbicides and fungicides.[1] The Boc protecting group is favored for its stability under various reaction conditions and its straightforward removal under acidic conditions, a crucial feature in multi-step synthetic campaigns.[2]

Comparative Analysis of Synthetic Strategies for the Precursor: 4-Amino-2-chloropyridine

The journey to our target molecule begins with the efficient synthesis of its precursor, 4-amino-2-chloropyridine. Several synthetic routes have been reported, but for large-scale industrial production, a thorough evaluation of cost, safety, and yield is paramount.[3]

The Industrially Favored Route: Nitration and Reduction of 2-Chloropyridine

This is a widely adopted and economically viable method for the large-scale synthesis of 4-amino-2-chloropyridine.[3] The process commences with the readily available and inexpensive starting material, 2-chloropyridine.

The key transformations in this pathway are:

-

N-Oxidation: 2-Chloropyridine is first activated by oxidation to 2-chloropyridine-N-oxide. This is typically achieved using hydrogen peroxide in an acetic acid medium. The N-oxide formation is crucial as it activates the 4-position of the pyridine ring for subsequent electrophilic substitution.[3]

-

Nitration: The activated 2-chloropyridine-N-oxide undergoes nitration, introducing a nitro group at the 4-position to yield 2-chloro-4-nitropyridine-N-oxide.[3]

-

Reduction: The final step involves the reduction of the nitro group to an amino group. A common and effective reducing agent for this transformation on a large scale is iron powder in acetic acid.[3][4]

Causality of Choice: This route is favored in industrial settings due to the low cost of the starting material (2-chloropyridine), the use of common and accessible reagents, and generally high reaction yields.[3]

Alternative Synthetic Routes

Other reported syntheses of 4-amino-2-chloropyridine include:

-

From Isonicotinic Acid: This pathway involves the chlorination and amination of isonicotinic acid. While feasible, it often involves more steps and can be less economical for large-scale production compared to the 2-chloropyridine route.[3]

-

From 2-Pyridine Carboxylic Acid: This method involves esterification, chlorination, amidation, and a Hofmann degradation. However, it is often plagued by low yields, making it unsuitable for industrial applications.[5]

The nitration and reduction of 2-chloropyridine remains the most robust and scalable approach.

Large-Scale Synthesis of this compound: A Detailed Protocol

The following protocol details a scalable and efficient method for the Boc protection of 4-amino-2-chloropyridine. This procedure is designed to be self-validating, with in-process controls to ensure high yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Amino-2-chloropyridine | ≥98% | Commercially Available | Starting material |

| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Commercially Available | Boc-protecting agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | ≥98% | Commercially Available | Coupling agent |

| 1-Hydroxybenzotriazole (HOBT) | Anhydrous | Commercially Available | Coupling agent additive |

| Triethylamine (TEA) | ≥99% | Commercially Available | Base |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |

| Ethyl acetate | Reagent Grade | Commercially Available | Extraction solvent |

| Brine (saturated NaCl solution) | Prepared in-house | For washing | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent |

Safety Precautions

-

Di-tert-butyl dicarbonate ((Boc)₂O) is a flammable solid and is toxic upon inhalation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

-

Triethylamine (TEA) is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

-

EDCI and HOBT are potential irritants. Avoid skin and eye contact.

Experimental Workflow

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 4-amino-2-chloropyridine (1.0 eq), EDCI (1.5-2.0 eq), HOBT (0.05-0.1 eq), and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).[6][7] Stir the mixture until all solids are dissolved.

-

Addition of (Boc)₂O: Cool the reaction mixture to 0-5 °C using an ice bath. Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.5-2.0 eq) in anhydrous DCM (2 volumes) and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.[6][7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion of the reaction, quench the mixture by adding water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

Purification and Quality Control

For pharmaceutical applications, high purity of the intermediate is non-negotiable. The following purification protocol is designed to yield this compound of high purity suitable for downstream applications.

Purification by Crystallization

Crystallization is a robust and scalable method for purifying solid organic compounds.[8]

-

Solvent Selection: A suitable solvent system for the crystallization of this compound is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane or heptane until the solution becomes turbid.

-

Warm the mixture slightly to obtain a clear solution again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process.[9]

-

-

Isolation and Drying: Collect the crystalline solid by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum to a constant weight.

Quality Control and Characterization

The identity and purity of the final product should be confirmed by a battery of analytical techniques.

| Analytical Technique | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | 173-175 °C[1] |

| ¹H NMR | Consistent with the structure of tert-butyl (2-chloropyridin-4-yl)carbamate. |

| ¹³C NMR | Consistent with the structure of tert-butyl (2-chloropyridin-4-yl)carbamate. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (228.67 g/mol ).[10] |

| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 98%. |

Discussion of Potential Impurities and Mitigation Strategies

A thorough understanding of potential impurities is crucial for process optimization and ensuring the final product quality.

-

Unreacted 4-Amino-2-chloropyridine: This can be minimized by using a slight excess of (Boc)₂O and ensuring the reaction goes to completion as monitored by TLC or HPLC.

-

Di-Boc Protected Product: Over-reaction can lead to the formation of a di-Boc protected species. This can be controlled by careful stoichiometry and controlled addition of the Boc anhydride at a low temperature. The use of EDCI/HOBT is reported to improve the selectivity for mono-Boc protection.[6]

-

Residual Solvents: Ensure thorough drying of the final product under vacuum to remove residual solvents from the reaction and purification steps.

-

By-products from (Boc)₂O: Di-tert-butyl dicarbonate can decompose to tert-butanol and carbon dioxide. These are typically removed during the work-up and purification steps.

Conclusion

The large-scale synthesis of this compound is a well-established process that is critical for the pharmaceutical and agrochemical industries. By selecting the most economical and scalable synthetic route for the precursor, 4-amino-2-chloropyridine, and employing a robust and optimized protocol for the Boc protection, high yields of the desired product can be achieved. Rigorous purification by crystallization and comprehensive quality control are essential to ensure the final product meets the stringent purity requirements for its intended applications. This guide provides a solid foundation for researchers and process chemists to successfully and safely scale up the production of this important synthetic intermediate.

References

Sources

- 1. 234108-73-7 CAS MSDS (4-AMINO-2-CHLOROPYRIDINE, N-BOC PROTECTED 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 8. shyzchem.com [shyzchem.com]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 10. scbt.com [scbt.com]

A Cost-Effective and Scalable Synthesis of 4-(Boc-amino)-2-chloropyridine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth analysis of a cost-effective and scalable synthetic route to 4-(Boc-amino)-2-chloropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into a field-proven, three-step synthesis commencing from the readily available and inexpensive starting material, 2-chloropyridine. The narrative will not only detail the experimental protocols but also provide insights into the underlying chemical principles, process optimization, and strategies to ensure high yield and purity.

Introduction: The Strategic Importance of this compound

This compound is a versatile synthetic intermediate. The presence of the Boc-protected amine and the reactive chlorine atom on the pyridine ring allows for a diverse range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. The cost-effective production of this intermediate is, therefore, a critical factor in the economic viability of a drug discovery and development program.

This guide will focus on a robust and economical synthetic pathway that proceeds via the N-oxidation of 2-chloropyridine, followed by nitration and subsequent reduction to the key intermediate, 4-amino-2-chloropyridine. The final step involves the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Strategic Synthesis Design: The 2-Chloropyridine Nitration-Reduction Pathway

The selection of a synthetic route is a critical decision in process chemistry, with cost, scalability, and safety being paramount considerations. While several routes to 4-amino-2-chloropyridine have been reported, the pathway starting from 2-chloropyridine is demonstrably one of the most economical.[1] This is primarily due to the low cost of the starting material compared to alternatives like isonicotinic acid.[1]

The overall synthetic strategy is outlined below:

Caption: Overall synthetic pathway to this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Oxidation of 2-Chloropyridine

The initial step involves the activation of the pyridine ring towards electrophilic substitution through the formation of the N-oxide. This is a crucial transformation as the pyridine ring itself is electron-deficient and thus, unreactive towards nitration.

Protocol:

-

To a solution of 2-chloropyridine in acetic acid, add 30% hydrogen peroxide dropwise while maintaining the temperature at approximately 50°C.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove the acetic acid and excess hydrogen peroxide.

-

The resulting crude 2-chloropyridine-N-oxide can be used directly in the next step without further purification.

Expertise & Experience: The N-oxidation is an exothermic reaction, and careful temperature control is essential to prevent runaway reactions and ensure a high yield. The use of acetic acid as a solvent is advantageous as it also acts as a catalyst for the oxidation.

Step 2: Nitration of 2-Chloropyridine-N-oxide

With the pyridine ring activated, the nitration reaction can proceed efficiently. The N-oxide directs the incoming nitro group to the 4-position of the pyridine ring.

Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0°C.

-

Add 2-chloropyridine-N-oxide portion-wise, ensuring the temperature remains between 5-10°C.[2]

-

Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is slowly warmed to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.[2]

-

Maintain the temperature at 100°C for four hours.[2]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 2-chloro-4-nitropyridine-N-oxide.[2]

Trustworthiness: The nitration of pyridine-N-oxides is a standard and reliable transformation. The use of a mixed acid system (sulfuric and nitric acid) is a well-established method for achieving efficient nitration. The reaction progress should be monitored by TLC to ensure complete conversion.

Step 3: Reduction of 2-Chloro-4-nitropyridine-N-oxide

The nitro group is selectively reduced to an amine in this step. The use of iron powder in an acidic medium is a classic, cost-effective, and environmentally benign method for nitro group reduction.

Protocol:

-

To a suspension of 2-chloro-4-nitropyridine-N-oxide in a mixture of ethanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.[3]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the pH is adjusted to 7.0-8.0 with an aqueous solution of sodium hydroxide.[4]

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or ether).[3][4]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-amino-2-chloropyridine. The crude product can be purified by recrystallization.[4]

Expertise & Experience: The reduction with iron is a heterogeneous reaction, and vigorous stirring is necessary to ensure efficient contact between the reactants. The workup procedure is critical for obtaining a clean product. Careful pH adjustment is necessary to ensure the amine is in its free base form for efficient extraction.

Step 4: Boc Protection of 4-Amino-2-chloropyridine

The final step is the protection of the amino group as its tert-butoxycarbonyl (Boc) derivative. This is a common protecting group strategy in organic synthesis due to the stability of the Boc group under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol:

-

Dissolve 4-amino-2-chloropyridine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Stir the reaction for 0.5-2 hours, monitoring the progress by TLC.[5]

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.[5]

Mechanism of Boc Protection:

Caption: Simplified mechanism of Boc protection of an amine.

Trustworthiness and Mitigation of Side Reactions:

A common side reaction in Boc protection is the formation of the di-Boc protected product. This is more likely to occur with highly nucleophilic amines or when using a strong activating agent like DMAP.[6] To ensure selective mono-protection:

-

Stoichiometry Control: Use a slight excess, but not a large excess, of (Boc)₂O.

-

Base Selection: For less reactive amines, a catalytic amount of DMAP can be beneficial. However, for more reactive amines, a non-nucleophilic base like triethylamine is preferred to minimize the formation of the highly reactive N-Boc-pyridinium intermediate.[6]

-

Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.

Cost-Effectiveness Analysis

The economic viability of this synthetic route is a key advantage. A comparative analysis of the starting material costs highlights the significant cost savings achieved by using 2-chloropyridine.

| Parameter | Route 1: 2-Chloropyridine | Route 2: Isonicotinic Acid |

| Starting Material Cost | Low | Moderate |

| Reagent Cost | Low (H₂O₂, HNO₃, H₂SO₄, Fe) | Moderate (Thionyl chloride, Ammonia) |

| Number of Steps | 3 (to 4-amino-2-chloropyridine) | 3 (to 4-amino-2-chloropyridine) |

| Overall Yield | High | Moderate to High |

| Scalability | High | Moderate |

Data Presentation: The table above provides a qualitative comparison. For a more detailed quantitative analysis, researchers should consult current pricing from chemical suppliers for the specific reagents and starting materials.

Conclusion

The synthetic route to this compound detailed in this guide, commencing from 2-chloropyridine, offers a highly cost-effective, scalable, and robust method for the production of this valuable intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers and process chemists can achieve high yields and purity, thereby facilitating the advancement of their drug discovery and development programs. The self-validating nature of the described protocols, grounded in established chemical transformations, provides a high degree of confidence in their successful implementation.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1). [Link]

-

Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]

-

ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

De Gruyter. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. De Gruyter. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]

-

ResearchGate. (n.d.). 2-Chloro-4-nitropyridine N-oxide. ResearchGate. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). [Link]

-

ResearchGate. (2025, August 10). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. [Link]

- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

-

PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Semantic Scholar. (1997, March 1). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

-

Oakwood Chemical. (n.d.). Di-tert-butyl dicarbonate. Oakwood Chemical. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

1H NMR and 13C NMR characterization of 4-(Boc-amino)-2-chloropyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(Boc-amino)-2-chloropyridine

Introduction: The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the landscape of pharmaceutical and chemical research.[1] For researchers, scientists, and drug development professionals, NMR provides unparalleled, high-resolution insights into molecular structure at the atomic level.[2][3] Its ability to elucidate the connectivity, configuration, and conformation of molecules makes it indispensable for verifying the identity and purity of novel chemical entities, intermediates, and active pharmaceutical ingredients (APIs).[4][5] Substituted pyridines, a class of heterocyclic compounds, are of particular interest as they form the core scaffold of numerous drugs.[1]

This guide offers a detailed technical exploration of the ¹H and ¹³C NMR characterization of 4-(tert-butoxycarbonyl-amino)-2-chloropyridine, a key building block in medicinal chemistry. We will delve into the theoretical principles governing its spectral features, provide a robust experimental protocol for data acquisition, and present a comprehensive analysis of its NMR signatures. This document is designed to serve as a practical resource, blending foundational theory with field-proven experimental insights to ensure the confident and accurate structural verification of this important compound.

Molecular Structure and Electronic Environment

To accurately interpret the NMR spectra of this compound, one must first understand its molecular structure and the electronic influence of its constituent functional groups. The pyridine ring is substituted at the 2- and 4-positions, creating a distinct electronic environment that governs the chemical shifts of its protons and carbons.

-

Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect significantly deshields the adjacent α-positions (C2 and C6) and, to a lesser extent, the γ-position (C4).[6]

-

2-Chloro Substituent: As an electronegative halogen, the chlorine atom further withdraws electron density, causing a downfield shift (deshielding) for the adjacent C2, C3, and H3 nuclei.

-

4-Boc-amino Group: The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated into the pyridine ring through resonance. This electron-donating effect increases electron density (shielding) at the ortho (C3, C5) and para (C6, relative to the amino group) positions, causing corresponding upfield shifts. The tert-butoxycarbonyl (Boc) group itself is sterically bulky and has characteristic signals.

-

tert-Butyl (Boc) Group: This protecting group provides a distinct and easily identifiable set of signals: a sharp singlet in the ¹H NMR spectrum from the nine equivalent methyl protons and three signals in the ¹³C NMR spectrum corresponding to the methyl carbons, the quaternary carbon, and the carbonyl carbon.[7][8]

These competing electronic effects create a unique and predictable NMR fingerprint for the molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides critical information on the number and connectivity of protons in the molecule. For this compound, we expect five distinct signals.

-

Aromatic Region (δ 6.5-8.5 ppm): The three protons on the pyridine ring (H3, H5, and H6) will appear in this region.

-

H6: This proton is positioned alpha to the ring nitrogen and ortho to the electron-donating amino group. The dominant deshielding effect of the nitrogen places this proton the furthest downfield. It will appear as a doublet due to coupling with H5 (J ≈ 5-6 Hz).

-

H3: This proton is situated between the electron-withdrawing chlorine and the electron-donating amino group. Its chemical shift will be downfield relative to an unsubstituted pyridine proton but upfield relative to H6. It is expected to appear as a singlet or a finely split doublet due to a small four-bond coupling to H5 (⁴J ≈ 1-2 Hz).

-

H5: This proton is ortho to the strongly electron-donating amino group, making it the most shielded (furthest upfield) of the aromatic protons. It will appear as a doublet due to coupling with H6 (J ≈ 5-6 Hz).

-

-

Amine Proton (NH): The Boc-protected amine proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

-

tert-Butyl Protons: The nine equivalent protons of the Boc group's methyl groups are highly shielded and will produce a strong, sharp singlet in the upfield region, characteristically around δ 1.4-1.5 ppm.[7]

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H6 | ~8.0 - 8.2 | Doublet (d) | 1H | ³JH5-H6 ≈ 5-6 |

| H3 | ~7.0 - 7.2 | Singlet (s) | 1H | - |

| H5 | ~6.8 - 7.0 | Doublet (d) | 1H | ³JH5-H6 ≈ 5-6 |

| NH (Amine) | Variable (Broad) | Singlet (s, br) | 1H | - |

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | 9H | - |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing direct insight into the carbon framework.[9] We anticipate eight distinct signals for this compound. The chemical shifts are spread over a wide range, minimizing signal overlap.[10]

-

Pyridine Ring Carbons (δ 110-160 ppm):

-

C2: Attached directly to the electronegative chlorine atom and the ring nitrogen, this carbon is significantly deshielded and will appear far downfield.

-

C4: Bonded to the amino nitrogen, its chemical shift is strongly influenced by the electron-donating character of this group.

-

C6: As the other carbon alpha to the ring nitrogen, C6 is also strongly deshielded, appearing downfield.[6]

-

C3 & C5: These carbons are the most shielded of the ring carbons, appearing further upfield. C5 is expected to be more shielded than C3 due to the stronger ortho-directing effect of the amino group.

-

-

Boc Group Carbons (δ 28-155 ppm):

-

C=O (Carbonyl): The carbonyl carbon of the carbamate is deshielded and typically appears in the δ 150-155 ppm region.[8]

-

Cq (Quaternary): The central quaternary carbon of the tert-butyl group is found around δ 80 ppm.[7]

-

-CH₃ (Methyl): The three equivalent methyl carbons are highly shielded and produce a strong signal around δ 28 ppm.[8]

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Boc Carbonyl) | ~152 - 154 |

| C2 | ~150 - 152 |

| C4 | ~148 - 150 |

| C6 | ~147 - 149 |

| C5 | ~110 - 112 |

| C3 | ~108 - 110 |

| Cq (Boc Quaternary) | ~80 - 82 |

| -CH₃ (Boc Methyls) | ~28 - 29 |

Experimental Protocols for High-Fidelity NMR Analysis

Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following steps represent a self-validating system for the characterization of this compound.

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[11]

-

Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis. The synthesis is typically achieved via nitration and reduction of 2-chloropyridine, followed by protection of the amino group.[12][13]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble.

-

Chloroform-d (CDCl₃): An excellent first choice for many organic molecules. Residual solvent peak at δн ≈ 7.26 ppm and δc ≈ 77.16 ppm.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful if solubility is an issue in CDCl₃. The NH proton signal is often sharper and more consistently observed in DMSO-d₆. Residual solvent peak at δн ≈ 2.50 ppm and δc ≈ 39.52 ppm.

-

-

Concentration: Weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[14] This concentration provides a good balance between signal strength and potential line broadening effects.[15]

-

Transfer and Filtration: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube. This filtration step removes any particulate matter that could degrade magnetic field homogeneity and spectral resolution.[14]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

Part 2: Spectrometer Operation and Data Acquisition (400 MHz Example)

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field against drift.

-

Shimming: This is the most critical step for achieving high resolution. The instrument automatically adjusts the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming leads to broad and distorted lineshapes.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: 256 to 1024 scans, or more, may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Part 3: Data Processing

Modern NMR software automates many of these steps, but understanding the process is key to troubleshooting.[16][17]

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

-

Referencing: The chemical shift axis is calibrated. The residual solvent peak is typically used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For the ¹H spectrum, the area under each peak is integrated to determine the relative ratio of protons.

Caption: Standardized workflow for NMR spectroscopic analysis.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, two-dimensional (2D) NMR experiments are invaluable.[18]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. A cross-peak between two signals indicates that those protons are spin-coupled (typically through 2-3 bonds). This would confirm the H5-H6 coupling in our molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation). This is the most effective way to definitively assign the protonated carbons (C3, C5, C6).[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is essential for assigning quaternary (non-protonated) carbons like C2, C4, and the Boc group carbons by observing their correlations to assigned protons.[18]

By employing this comprehensive analytical approach, researchers can confidently elucidate and verify the structure of this compound, ensuring the quality and integrity of this vital chemical intermediate for its downstream applications in drug discovery and development.

References

- Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Public

- NMR Spectroscopy Revolutionizes Drug Discovery. (2024-06-28).

- NMR Spectroscopy in Drug Discovery and Development - Labome. (2014-03-14).

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024-05-22).

- NMR D

- Optimizing NMR Processing: Techniques and Best Practices - JEOL USA blog.

- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.

- NMR Sample Preparation: The Complete Guide - Organom

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids - Benchchem.

- 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook. (2019-12-09).

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- [Solved] The correct match of 13C NMR chemical shift values (&de - Testbook.

- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024-03-19).

- 4-Amino-2-chloropyridine synthesis - ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. azooptics.com [azooptics.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 6. testbook.com [testbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 13. 4-Amino-2-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic Analysis of 4-(Boc-amino)-2-chloropyridine: A Technical Guide

An In-depth Examination of a Key Synthetic Intermediate

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development who utilize 4-(Boc-amino)-2-chloropyridine, also known as tert-butyl (2-chloropyridin-4-yl)carbamate, in their synthetic endeavors. The strategic placement of the chloro, Boc-protected amino, and pyridine nitrogen functionalities makes this compound a versatile building block in the construction of complex heterocyclic scaffolds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of subsequent products.